molecular formula C21H25NO3 B3017235 N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide CAS No. 267402-72-2

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide

Cat. No. B3017235
CAS RN: 267402-72-2
M. Wt: 339.435
InChI Key: HPFHIDKRJQMKAN-UEDWGHLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide” is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.4281 . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a phenylcyclohexyl group via a methylene bridge . The phenylcyclohexyl group is substituted at the 4-position with a hydroxy group, and the benzamide group is substituted at the 2-position with a methoxy group .

Scientific Research Applications

Synthesis and Antimicrobial Screening

A study by Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various strains of fungi. This research suggests the potential of such compounds, including N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide, in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Molar Refraction and Polarizability Studies

Another study conducted by Sawale et al. (2016) investigated the molar refraction and polarizability of a structurally related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate. This research focused on the compound's physicochemical properties, which could have implications for understanding the interaction of this compound with biological systems (Sawale, Kalyankar, George, & Deosarkar, 2016).

Structural Analysis in the Solid State

Research by Sanz et al. (2012) on glibenclamide, a structurally related compound, provided insights into its solid-state structure through NMR spectroscopy and theoretical calculations. Understanding the solid-state structure of similar compounds can be crucial for their development and optimization in pharmaceutical applications (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) studied N-3-hydroxyphenyl-4-methoxybenzamide, focusing on its molecular structure and the influence of intermolecular interactions on its geometry. Such studies are essential for understanding how compounds like this compound interact at the molecular level, which is critical for their potential applications in drug design and development (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

properties

IUPAC Name

N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-25-19-10-6-5-9-18(19)20(24)22-15-21(13-11-17(23)12-14-21)16-7-3-2-4-8-16/h2-10,17,23H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFHIDKRJQMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCC(CC2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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